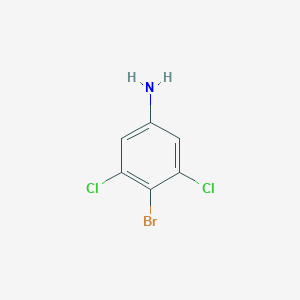

4-Bromo-3,5-dichloroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGULWHAXFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-29-0 | |

| Record name | 4-Bromo-3,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 3,5 Dichloroaniline

Advanced Synthetic Routes to 4-Bromo-3,5-dichloroaniline and its Precursors

The preparation of this compound typically originates from its precursor, 3,5-dichloroaniline (B42879). The synthetic challenge lies in the selective introduction of a bromine atom at the C4 position of the aromatic ring.

The cumulative effect of these substituents makes the C4 position (para to the amine) and the C2/C6 positions (ortho to the amine) the most electron-rich and susceptible to halogenation. The para position is often favored due to reduced steric hindrance compared to the ortho positions, which are flanked by chlorine atoms. uky.edu Strategies to enhance this regioselectivity often involve careful selection of the halogenating agent and reaction conditions. For instance, using copper(II) halides in ionic liquids has been shown to achieve high regioselectivity for the para-halogenation of various aniline (B41778) analogues. beilstein-journals.org

The introduction of a bromine atom onto an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). masterorganicchemistry.com Because aromatic rings are less nucleophilic than alkenes, a highly reactive electrophile is required. minia.edu.egmakingmolecules.com This is typically achieved by activating molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). makingmolecules.commnstate.edu

The general mechanism involves three key steps:

Activation: The Lewis acid polarizes the Br-Br bond, creating a potent electrophile (Br⁺).

Nucleophilic Attack: The electron-rich aromatic ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.org

Deprotonation: A weak base removes a proton from the carbon atom where the bromine has attached, restoring the ring's aromaticity. makingmolecules.com

For highly activated rings, such as those bearing an amino group, milder brominating agents and conditions may suffice. N-Bromosuccinimide (NBS) is a common alternative to Br₂ that can be used with various catalysts or solvents, including concentrated sulfuric acid for deactivated systems, to achieve effective bromination. organic-chemistry.org

| Reagent/System | Description | Application |

| Br₂ / FeBr₃ | The classic method using molecular bromine and an iron(III) bromide Lewis acid catalyst to generate a strong electrophile. makingmolecules.com | General purpose bromination of aromatic rings, including moderately deactivated ones. |

| N-Bromosuccinimide (NBS) | A solid, easier-to-handle source of electrophilic bromine. organic-chemistry.org | Used for bromination under various conditions; can be highly regioselective depending on the solvent and catalyst. |

| CuBr₂ in Ionic Liquid | A method that can provide high para-selectivity for electron-rich substrates like anilines. beilstein-journals.org | Useful for achieving specific regiochemical outcomes in halogenation. |

A common and effective multi-step approach to synthesizing this compound from aniline or a related precursor involves a sequence of protection, halogenation, and deprotection steps. libretexts.orgresearchgate.net This strategy is employed to control the powerful activating effect of the amino group and prevent unwanted side reactions like over-halogenation.

A representative synthesis starting from 3,5-dichloroaniline would proceed as follows:

Protection of the Amino Group: The synthesis begins with the acetylation of the precursor, 3,5-dichloroaniline, typically using acetic anhydride (B1165640). This converts the strongly activating amino (-NH₂) group into a moderately activating acetamido (-NHCOCH₃) group. This step is crucial to temper the reactivity of the ring and ensure monosubstitution in the subsequent step.

Electrophilic Bromination: The resulting N-(3,5-dichlorophenyl)acetamide is then subjected to electrophilic bromination. The acetamido group directs the incoming bromine electrophile to the para position (C4). This reaction is highly regioselective due to the directing influence of the acetamido group and the deactivating effect of the chloro substituents.

Deprotection (Hydrolysis): The final step is the hydrolysis of the acetamido group back to the primary amino group. This is typically achieved by heating the N-(4-bromo-3,5-dichlorophenyl)acetamide with aqueous acid (e.g., HCl) or base, yielding the final product, this compound. scribd.comchegg.com

Utilization of this compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable starting material for synthesizing more elaborate chemical structures due to the differential reactivity of its functional groups.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SEAr, this pathway requires the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. youtube.com These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction. youtube.comscranton.edu

This compound is a poor substrate for SNAr reactions under standard conditions. The amino group is strongly electron-donating, which enriches the ring with electron density and destabilizes the anionic intermediate required for the SNAr mechanism. youtube.com Consequently, direct displacement of the bromo or chloro substituents by common nucleophiles is generally not feasible without modification of the amino group or the use of forcing reaction conditions.

Further electrophilic aromatic substitution on the this compound ring is possible, with the outcome dictated by the directing effects of the existing substituents.

The directing influences on the available C2 and C6 positions are summarized below:

| Substituent | Position | Effect on Ring | Directing Influence |

| -NH₂ | C1 | Strongly Activating | ortho, para |

| -Cl | C3, C5 | Deactivating | ortho, para |

| -Br | C4 | Deactivating | ortho, para |

The powerful activating and ortho, para-directing effect of the amino group is the dominant factor. wikipedia.org It strongly directs incoming electrophiles to the C2 and C6 positions. The chlorine atoms at C3 and C5 also direct ortho (to C2, C4, C6) and para (to C6 and C2, respectively) to themselves. Therefore, all substituent effects converge, reinforcing the C2 and C6 positions as the most reactive sites for further electrophilic attack. Reactions such as nitration, sulfonation, or additional halogenation would be expected to occur at these two equivalent positions.

Palladium-Catalyzed Coupling Reactions

The bromine atom in this compound serves as a versatile handle for synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups at the C-4 position of the aniline ring. The general principle involves the reaction of the aryl bromide with a coupling partner in the presence of a palladium catalyst, a ligand, and a base. thermofishersci.in The reactivity of the C-Br bond is significantly higher than that of the C-Cl bonds in these reactions, enabling selective functionalization.

The catalytic cycle for most palladium-catalyzed couplings, such as the Suzuki, Heck, and Sonogashira reactions, generally follows a sequence of three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step. thermofishersci.in

Transmetalation/Migratory Insertion:

In the Suzuki reaction , an organoboron compound (like a boronic acid or ester) transfers its organic group to the palladium complex in a step called transmetalation, which requires a base. wikipedia.orgorganic-chemistry.org

In the Heck reaction , an alkene coordinates to the palladium center and then inserts into the palladium-carbon bond (migratory insertion). wikipedia.orglibretexts.org

In the Sonogashira reaction , a terminal alkyne, activated by a copper(I) co-catalyst, undergoes transmetalation with the palladium complex. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The newly coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.org

These reactions offer a modular approach to synthesizing a diverse library of 4-substituted-3,5-dichloroaniline derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to form aryl-aryl bonds. By coupling this compound with various aryl or heteroaryl boronic acids or esters, a range of biaryl compounds can be synthesized. The reaction is known for its tolerance of numerous functional groups. wikipedia.orglibretexts.org While specific studies on this compound are not prevalent, the methodology is well-established for other bromoanilines. nih.gov

Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples this compound with alkenes to form substituted styrenes or other vinylated arenes. wikipedia.orgorganic-chemistry.org This method is effective for creating C(sp²)-C(sp²) bonds and is a cornerstone of modern organic synthesis.

Sonogashira Coupling: This reaction facilitates the formation of a C(sp²)-C(sp) bond by coupling this compound with a terminal alkyne. wikipedia.org It is an indispensable tool for synthesizing arylalkynes, which are important precursors for many complex molecules and materials. The reaction is typically co-catalyzed by a copper(I) salt. organic-chemistry.org

Buchwald-Hartwig Amination: While the previous reactions functionalize the C-Br bond, the Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, typically by coupling an amine with an aryl halide. wikipedia.orglibretexts.org In the context of this compound, this reaction could be used to couple a different amine at the C-4 position after replacing the bromine, or theoretically, to further functionalize the existing amino group, though direct N-arylation of an already present amino group is less common than coupling with a fresh amine nucleophile.

| Coupling Reaction | Coupling Partner | Bond Formed | Typical Catalyst/Ligand System |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd(OAc)₂, Pd(PPh₃)₄ / Phosphine ligands (e.g., SPhos, XPhos) |

| Heck | Alkene (e.g., Styrene, Acrylate) | C(sp²)-C(sp²) | Pd(OAc)₂ / Phosphine ligands (e.g., PPh₃, PCy₃) |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | PdCl₂(PPh₃)₂, CuI / PPh₃ |

| Buchwald-Hartwig | Amine (R₂NH) | C(sp²)-N | Pd₂(dba)₃ / Buchwald or Hartwig ligands (e.g., BINAP, Xantphos) |

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound is nucleophilic and readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (also known as imines or azomethines). This reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule.

The formation of the C=N double bond is a versatile method for synthesizing ligands for metal complexes and intermediates for various organic transformations. The general reaction involves mixing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, often with refluxing to drive the reaction to completion by removing water.

Research has demonstrated the synthesis of Schiff bases from halo-substituted anilines and various aldehydes. For example, the condensation of 4-bromoaniline (B143363) with 3,5-dichlorosalicylaldehyde (B181256) has been reported to form the corresponding Schiff base ligand, 3,5-dichlorosalicylaldimino-4-bromoaniline. This reaction is typically carried out in ethanol (B145695) with a catalytic amount of acetic acid, followed by refluxing for several hours. The resulting Schiff base can then be used to prepare transition metal complexes.

Another study details the preparation of (E)-4-bromo-N-(2,3-dimethoxybenzylidene)aniline from the condensation of 4-bromoaniline and 2,3-dimethoxybenzaldehyde. The product adopts an E configuration around the C=N bond. This highlights the stereochemical aspects of Schiff base formation.

| Aldehyde/Ketone Reactant | Resulting Schiff Base Product Name | Reaction Conditions |

| 3,5-Dichlorosalicylaldehyde | 2-((4-Bromo-3,5-dichlorophenyl)imino)methyl)-4,6-dichlorophenol | Ethanol, reflux |

| Salicylaldehyde | 2-(((4-bromo-3,5-dichlorophenyl)imino)methyl)phenol | Ethanol, reflux |

| 2,3-Dimethoxybenzaldehyde | 4-Bromo-N-(2,3-dimethoxybenzylidene)-3,5-dichloroaniline | Ethanol, reflux |

| Benzaldehyde | N-Benzylidene-4-bromo-3,5-dichloroaniline | Toluene, Dean-Stark trap |

Derivatization Strategies for Functional Group Introduction

Synthesis of Substituted Anilides

The amino group of this compound can be readily acylated to form substituted anilides. This transformation is a common strategy to introduce a variety of functional groups, modify the electronic properties of the aromatic ring, or to serve as a protecting group for the amine. The reaction typically involves treating the aniline with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base or in a suitable solvent.

For example, the reaction of this compound with acetyl chloride or acetic anhydride would yield N-(4-bromo-3,5-dichlorophenyl)acetamide. This reaction introduces an acetyl group onto the nitrogen atom, forming a stable amide linkage. The procedure generally involves dissolving the aniline in a solvent and adding the acylating agent, sometimes with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

A patent describes a multi-step process for preparing 2,6-dichloro-4-bromoanilides where an N-(4-bromo-substituted-phenyl)acetamide is chlorinated. This indicates that the acetamide (B32628) of a bromoaniline is a stable intermediate that can undergo further reactions on the aromatic ring. For instance, N-(4-bromo-3-methylphenyl)acetamide was chlorinated to produce N-(4-bromo-2,6-dichloro-3-methylphenyl)acetamide, demonstrating the compatibility of the anilide functionality with electrophilic aromatic substitution.

| Acylating Agent | Product Name | Typical Reaction Conditions |

| Acetyl Chloride | N-(4-Bromo-3,5-dichlorophenyl)acetamide | Dichloromethane, Pyridine |

| Benzoyl Chloride | N-(4-Bromo-3,5-dichlorophenyl)benzamide | Aqueous NaOH (Schotten-Baumann) |

| Acetic Anhydride | N-(4-Bromo-3,5-dichlorophenyl)acetamide | Acetic acid, heat |

| Bromoacetyl Bromide | 2-Bromo-N-(4-bromo-3,5-dichlorophenyl)acetamide | Anhydrous DMF |

Generation of Isotopically Labeled Analogs for Research Applications

Isotopically labeled compounds are invaluable tools in various research fields, including metabolism studies, mechanistic investigations, and as internal standards in quantitative analysis. Introducing isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the this compound structure can be achieved through several synthetic strategies.

Labeling can be accomplished by using a labeled precursor in the synthesis of the aniline itself or by performing isotopic exchange reactions on the final molecule. For instance, a synthesis starting from ¹⁵N-labeled aniline could be adapted to produce [¹⁵N]-4-bromo-3,5-dichloroaniline.

While specific literature on the isotopic labeling of this compound is scarce, general methods for labeling aromatic amines are applicable. For example, deuterium can be introduced onto the aromatic ring via acid-catalyzed electrophilic substitution using deuterated acid (e.g., D₂SO₄) or through metal-catalyzed H-D exchange reactions. The amino group itself can be deuterated by simple exchange with D₂O.

The synthesis of isotopically labeled analogs is highly specific to the desired label and its position. For example, preparing a ¹³C-labeled version would likely require a multi-step synthesis starting from a commercially available ¹³C-labeled building block, such as labeled benzene (B151609) or aniline.

Formation of Azo Compounds

Azo compounds, characterized by the R-N=N-R' functional group, are widely known for their intense color and are used extensively as dyes and pigments. The primary aromatic amine group of this compound allows for its conversion into azo compounds through a two-step process: diazotization followed by azo coupling.

Diazotization: The amino group of this compound is treated with a source of nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). This reaction converts the primary amine into a highly reactive diazonium salt, 4-bromo-3,5-dichlorobenzenediazonium chloride.

Azo Coupling: The resulting diazonium salt is an electrophile and is immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling partner to form the stable azo linkage (-N=N-), creating the final azo compound.

The properties of the resulting azo dye, particularly its color, are determined by the specific structures of both the diazonium component (derived from this compound) and the coupling component. Research into azo dyes often involves synthesizing a series of compounds by reacting a single diazo component with various coupling partners to study their spectral properties. For example, disazo dyes have been synthesized from 4-bromoaniline, which is first diazotized and coupled with 3-aminophenol, and then the resulting intermediate is diazotized again and coupled with other aromatic compounds.

| Coupling Component | Class of Azo Compound | Resulting Compound Name (Example) |

| Phenol | Azo dye | 2-((4-Bromo-3,5-dichlorophenyl)diazenyl)phenol |

| N,N-Dimethylaniline | Azo dye | 4-((4-Bromo-3,5-dichlorophenyl)diazenyl)-N,N-dimethylaniline |

| 2-Naphthol | Azo dye | 1-((4-Bromo-3,5-dichlorophenyl)diazenyl)naphthalen-2-ol |

| 3-Aminophenol | Azo dye intermediate | 5-Amino-2-((4-bromo-3,5-dichlorophenyl)diazenyl)phenol |

Spectroscopic and Advanced Characterization for Structural Elucidation and Purity Assessment in Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Bromo-3,5-dichloroaniline and its Derivatives

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen and carbon nuclei.

In the ¹H NMR spectrum of this compound, the aromatic protons and the amine protons give rise to characteristic signals. Due to the symmetrical substitution pattern on the aromatic ring, the two aromatic protons at positions 2 and 6 are chemically equivalent.

The spectrum is expected to show two main signals:

Aromatic Protons (H-2 and H-6): These protons appear as a singlet in the aromatic region, typically between δ 7.0 and 7.5 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amino group. The singlet nature of this peak is due to the magnetic equivalence of the two protons.

Amine Protons (-NH₂): The two protons of the primary amine group typically appear as a broad singlet. Its chemical shift is variable and can be found over a wide range, generally between δ 3.5 and 5.0 ppm in a non-acidic solvent like CDCl₃. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

For comparison, the aromatic protons in 2,5-dichloroaniline (B50420) appear as multiplets between δ 6.62 and 7.13 ppm, while the amine protons are observed as a broad singlet at δ 4.09 ppm rsc.org. In 4-bromoaniline (B143363), the aromatic protons appear as two doublets at approximately δ 7.23 and 6.55 ppm, with the amine protons at δ 3.65 ppm rsc.org. The presence of three halogen substituents in this compound would be expected to shift the aromatic proton signals further downfield compared to these examples.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2, H-6 | ~ 7.2 - 7.4 | Singlet (s) |

| -NH₂ | ~ 3.8 - 4.5 | Broad Singlet (br s) |

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule. Due to the symmetry of the compound, four distinct signals are expected in the spectrum, corresponding to the four unique carbon environments in the aromatic ring.

The expected chemical shifts for the carbon atoms are as follows:

C-1 (Carbon bearing the -NH₂ group): This carbon is expected to resonate at the most upfield position among the aromatic carbons, typically in the range of δ 140-145 ppm, due to the shielding effect of the nitrogen atom.

C-2 and C-6: These carbons, each bonded to a hydrogen atom, are expected to have a chemical shift in the range of δ 115-125 ppm.

C-3 and C-5 (Carbons bearing the Cl atoms): The carbons attached to the chlorine atoms are expected to be downfield, likely in the δ 130-135 ppm region.

C-4 (Carbon bearing the Br atom): The carbon atom bonded to the bromine is generally found at a slightly more upfield position compared to a chlorine-substituted carbon, estimated to be in the range of δ 110-120 ppm.

In the related compound, 4-bromo-2-chloroaniline, the carbon signals appear at δ 143.0, 133.3, 132.5, 128.2, 120.6, and 111.4 ppm rsc.org. For 3-chloroaniline, the aromatic carbons resonate at approximately δ 147.1, 130.1, 121.8, 119.3, 117.5, and 112.9 ppm rsc.org. These values support the predicted ranges for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-C-NH₂) | ~ 142 - 146 |

| C-2, C-6 | ~ 118 - 122 |

| C-3, C-5 (-C-Cl) | ~ 133 - 137 |

| C-4 (-C-Br) | ~ 115 - 119 |

Vibrational Spectroscopy for Molecular Fingerprinting

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Key expected vibrational modes include:

N-H Stretching: The amino group will show two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

Aromatic C-H Stretching: These vibrations typically appear just above 3000 cm⁻¹.

C=C Aromatic Ring Stretching: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene (B151609) ring.

N-H Bending (Scissoring): This mode for primary amines is usually observed in the range of 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected between 1250 and 1340 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range.

In a study of 2-bromo-6-chloro-4-fluoroaniline, the NH₂ asymmetric and symmetric stretching modes were assigned at 3444 cm⁻¹ and 3365 cm⁻¹, respectively. The C-Cl stretching was identified at 846 cm⁻¹, and the C-Br stretching was observed at 562 cm⁻¹ jetir.org. These values provide a good reference for the expected positions of similar vibrations in this compound.

Table 3: Predicted Major FTIR Peaks for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~ 3450 - 3490 |

| N-H Symmetric Stretch | ~ 3360 - 3400 |

| Aromatic C-H Stretch | ~ 3050 - 3100 |

| N-H Bending | ~ 1610 - 1640 |

| Aromatic C=C Stretch | ~ 1550 - 1580 |

| Aromatic C=C Stretch | ~ 1450 - 1480 |

| C-N Stretch | ~ 1280 - 1320 |

| C-Cl Stretch | ~ 750 - 790 |

| C-Br Stretch | ~ 550 - 590 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be characterized by:

Aromatic Ring Vibrations: Strong signals corresponding to the ring breathing modes of the substituted benzene ring are expected.

C-X (X = Cl, Br) Stretching: The symmetric stretching vibrations of the carbon-halogen bonds will be Raman active.

Symmetric NH₂ Vibrations: The symmetric N-H stretching mode will also be visible.

Due to the presence of heavy halogen atoms, the C-Cl and C-Br stretching vibrations are expected to be prominent in the lower frequency region of the Raman spectrum. For many halogenated benzene derivatives, C-Br stretching vibrations have been assigned in the frequency range of 550-1300 cm⁻¹ jetir.org.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of this compound through its fragmentation pattern.

The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a complex isotopic pattern for the molecular ion. The nominal molecular weight of this compound is approximately 241 g/mol (using the most abundant isotopes ⁷⁹Br and ³⁵Cl). The mass spectrum will show a series of peaks for the molecular ion (M, M+2, M+4, M+6) with characteristic relative intensities, confirming the presence of one bromine and two chlorine atoms.

Upon electron impact ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for halogenated anilines include:

Loss of a halogen atom: The molecule can lose a bromine or chlorine radical to form fragment ions.

Loss of HCN: A common fragmentation pathway for anilines involves the elimination of a molecule of hydrogen cyanide.

Formation of a halophenyl cation: Cleavage of the C-N bond can lead to the formation of a bromodichlorophenyl cation.

The analysis of the isotopic patterns of the fragment ions can help to deduce which atoms are present in each fragment. For the related compound 4-bromo-3-chloroaniline, the top three m/z peaks are observed at 207, 205, and 209, corresponding to the molecular ion cluster nih.gov.

Table 4: Predicted Mass Spectrometry Data for this compound

| Feature | Predicted Value/Observation |

| Nominal Molecular Weight | 241 g/mol |

| Molecular Ion Cluster | M, M+2, M+4, M+6 peaks with characteristic isotopic pattern |

| Key Fragmentation Pathways | Loss of Br, loss of Cl, loss of HCN |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating volatile and thermally stable compounds and confirming their identity. In the analysis of this compound, GC separates the compound from any impurities, such as starting materials, byproducts, or isomers, based on their differential partitioning between a stationary phase and a mobile gas phase.

Following separation, the mass spectrometer bombards the eluted molecules with electrons, causing them to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and characteristic fragment ions. For halogenated compounds like this compound, the isotopic pattern is particularly informative due to the natural abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes. This allows for unambiguous identification.

The technique is widely used for determining various aniline (B41778) derivatives in environmental and biological samples. semanticscholar.orgepa.govnih.gov For instance, methods have been developed for the trace analysis of different dichloroanilines in groundwater and human urine, demonstrating the sensitivity and reliability of GC-MS for this class of compounds. semanticscholar.orgnih.gov The analysis of positional isomers, such as 4-bromo-2,3,5,6-tetrachloroaniline, further highlights the capability of GC-MS to differentiate closely related structures. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Halogenated Anilines

| Parameter | Typical Value/Condition | Purpose |

| Column Type | Fused silica (B1680970) capillary (e.g., SE-54) | Separation of analytes |

| Injector Temperature | 250 °C | Vaporization of the sample |

| Carrier Gas | Helium | Mobile phase |

| Ionization Mode | Electron Impact (EI) | Fragmentation of the molecule |

| Detector | Quadrupole Mass Spectrometer | Mass analysis of fragments |

MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile, and fragile biomolecules like proteins and polymers. nih.govnih.gov The analyte is co-crystallized with a matrix material that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. mdpi.com

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light. It provides key insights into the electronic structure and conjugation of aromatic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200-800 nm range, which corresponds to the energy required to promote electrons from a ground state to an excited state. libretexts.org For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions with high molar absorptivity and are characteristic of the conjugated aromatic system.

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atom of the amine group) to a π* antibonding orbital. These are generally of lower energy and intensity compared to π → π* transitions.

The positions and intensities of these absorption bands are influenced by the substituents on the benzene ring. Halogen atoms and the amino group act as auxochromes, modifying the absorption maxima (λmax) of the benzene chromophore. The specific substitution pattern of this compound dictates its unique UV-Vis spectrum. Studies on related compounds, such as Schiff bases derived from bromoanilines, show UV cut-off wavelengths around 450 nm, indicating significant electronic conjugation. researchgate.net

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

| π → π | π (aromatic ring) → π (aromatic ring) | 200-300 nm | High intensity (high molar absorptivity) |

| n → π | n (N atom lone pair) → π (aromatic ring) | >300 nm | Lower intensity, sensitive to solvent polarity |

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons and entered an excited electronic state. The molecule relaxes from the excited state back to the ground state by emitting a photon at a longer wavelength (lower energy) than the absorbed photon. The difference between the absorption and emission wavelengths is known as the Stokes shift.

Aromatic compounds often exhibit fluorescence. For this compound, fluorescence would likely result from relaxation after a π → π* transition. However, the presence of heavy atoms like bromine can lead to a phenomenon known as the "heavy-atom effect," which promotes intersystem crossing to a triplet state. This process can reduce or "quench" fluorescence in favor of phosphorescence. Therefore, the fluorescence quantum yield of this compound may be low. Spectrofluorometers are used to record emission spectra, which provide information about the electronic structure of the excited state. researchgate.netnih.gov

X-ray Diffraction Analysis for Single Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. It also reveals information about intermolecular interactions, such as hydrogen bonding, and how molecules pack in the crystal lattice.

To perform this analysis, a suitable single crystal of this compound must be grown. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to construct an electron density map, from which the atomic positions are determined.

Table 3: Crystallographic Data for the Related Compound 4-Bromo-2-chloroaniline researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.965(4) |

| b (Å) | 15.814(6) |

| c (Å) | 4.0232(15) |

| V (ų) | 697.7(4) |

| Z | 4 |

| Temperature (K) | 298 |

Thermal Analysis for Stability and Phase Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, key methods include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated over time. A TGA curve for this compound would show a stable baseline up to its decomposition temperature, indicating its thermal stability range. At higher temperatures, a sharp drop in mass would signify the onset of decomposition.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram would show a sharp endothermic peak corresponding to the melting of the compound. The temperature of this peak provides an accurate melting point (125-127 °C), and the area under the peak corresponds to the enthalpy of fusion. chemicalbook.com Any other peaks could indicate phase transitions or decomposition events.

Together, these techniques provide critical information about the thermal stability, melting point, and purity of the compound.

Table 4: Thermal Properties of this compound

| Property | Technique | Typical Observation | Significance |

| Melting Point | DSC | Sharp endothermic peak at 125-127 °C chemicalbook.com | Purity assessment and physical characterization |

| Thermal Stability | TGA | Stable mass up to a specific onset temperature | Defines the temperature range for safe handling and use |

| Decomposition | TGA | Sharp decrease in mass | Indicates thermal breakdown of the compound |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability of a compound. The analysis involves heating a small quantity of the substance on a high-precision balance within a furnace. The resulting data is plotted as a TGA curve, with mass change on the y-axis and temperature on the x-axis.

For this compound, a TGA scan would reveal its decomposition temperature, a key indicator of its thermal stability. A pure, stable compound will show a flat baseline with no significant mass loss until the onset of decomposition. The presence of volatile impurities, such as residual solvents from synthesis, would be indicated by a mass loss at lower temperatures, corresponding to the boiling point of the solvent. The absence of such early mass loss events is a strong indicator of the sample's purity. The temperature at which significant mass loss begins provides researchers with information about the compound's stability and the upper-temperature limit for its handling and storage.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used in chemical research to characterize the thermal properties of materials, such as melting point, glass transitions, and phase changes.

In the analysis of this compound, DSC is employed to determine its melting point and assess its purity. A sharp endothermic peak on the DSC thermogram corresponds to the melting transition. The temperature at the peak of this curve is taken as the melting point. For this compound, this transition is observed in the range of 125-127 °C. chemicalbook.com The sharpness of the melting peak is a direct indicator of the sample's purity; impurities typically cause a broadening of the peak and a depression of the melting point. A narrow, well-defined peak suggests a high degree of crystalline order and purity.

| Thermal Event | Temperature Range (°C) | Description |

|---|---|---|

| Melting Point | 125-127 | Endothermic event corresponding to the solid-to-liquid phase transition. |

Computational and Theoretical Investigations of 4 Bromo 3,5 Dichloroaniline

Prediction of Reactivity and Reaction Pathways

Mechanistic Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating the complex reaction mechanisms involving halogenated anilines. Density Functional Theory (DFT) is a prominent method used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing deep insights into reaction pathways. For instance, in reactions analogous to the synthesis of substituted anilines, computational models can help rationalize the observed regioselectivity and reactivity.

Studies on related systems, such as the palladium-catalyzed C–H bromination of aniline (B41778) derivatives, utilize computational analysis to propose plausible catalytic cycles. nih.gov These models can detail the step-by-step process, including the coordination of the aniline substrate to the metal center, the chelation-assisted C–H bond insertion, and the subsequent oxidative addition and reductive elimination steps that lead to the final brominated product. nih.gov Similarly, computational investigations into the reactions of polyhalogenated nitrobutadienes with electron-deficient anilines have been employed to explore multiple potential reaction paths. researchgate.net By calculating the Gibbs activation energies for the rate-determining steps of each proposed mechanism, researchers can identify the most plausible pathways, such as those proceeding through the formation of a chlorinated nitrile oxide intermediate. researchgate.net These theoretical studies are crucial for understanding the underlying principles that govern the synthesis and reactivity of complex molecules like 4-bromo-3,5-dichloroaniline.

Analysis of Substituent Effects on Reactivity

The reactivity of the this compound molecule is significantly influenced by the electronic properties of its halogen substituents. Halogens attached to an aromatic ring exert two opposing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). libretexts.org For halogens, the inductive effect, which removes electron density from the ring through the sigma bond, is stronger than the resonance effect, where the lone pair electrons on the halogen are donated to the pi system of the ring. libretexts.org This net electron-withdrawing character deactivates the aromatic ring, making it less reactive than benzene (B151609) towards electrophilic substitution. libretexts.org

In Silico Screening and Pharmacokinetic Property Prediction

In silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic properties of chemical compounds, helping to identify candidates with drug-like potential early in the discovery process.

Lipinski's Rule of Five and Druglikeness Assessments

Lipinski's Rule of Five is a widely used guideline to evaluate the "druglikeness" of a chemical compound and its likelihood of being an orally active drug in humans. wikipedia.orgunits.it The rule establishes four simple physicochemical parameter cutoffs, and a compound is considered likely to have poor absorption or permeation if it violates more than one of these criteria. wikipedia.orgdrugbank.com The parameters are based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. wikipedia.org

The properties of this compound have been assessed against Lipinski's criteria as shown in the table below.

| Lipinski's Rule Parameter | Value for this compound | Guideline | Violation |

| Molecular Weight | 240.91 g/mol | < 500 daltons | No |

| LogP (Octanol-water partition coefficient) | 3.8 | ≤ 5 | No |

| Hydrogen Bond Donors | 1 (from -NH2 group) | ≤ 5 | No |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | ≤ 10 | No |

As indicated in the table, this compound does not violate any of the four criteria of Lipinski's Rule of Five. This suggests that the compound possesses physicochemical properties consistent with those of orally bioavailable drugs and exhibits good "druglikeness."

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

ADME properties determine the fate of a compound within an organism and are critical for its potential efficacy and therapeutic profile. units.it Computational tools can predict these properties based on the molecule's structure, offering valuable insights before extensive experimental testing. 47.94.85

In silico models predict a range of pharmacokinetic properties for this compound. These predictions suggest how the compound might be absorbed, distributed throughout the body, metabolized by enzymes, and ultimately excreted.

| ADME Property | Predicted Outcome for this compound |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Penetration | Yes |

| P-glycoprotein (P-gp) Substrate | No |

| CYP2D6 Inhibition | No |

| Water Solubility | Moderately soluble |

The predictions indicate that this compound is likely to be well-absorbed from the gastrointestinal tract and can penetrate the blood-brain barrier. Furthermore, it is not predicted to be a substrate for P-glycoprotein, a key efflux transporter that can limit drug distribution. The compound is also not expected to inhibit CYP2D6, one of the major enzymes involved in drug metabolism, reducing the potential for certain drug-drug interactions.

Intermolecular Interactions and Hydrogen Bonding Studies

The crystal structure and molecular assembly of this compound are governed by a network of intermolecular interactions. The primary interactions are hydrogen bonds, where the amino (-NH₂) group acts as a hydrogen bond donor. researchgate.net Computational studies on substituted anilines show that these N-H···X hydrogen bonds significantly influence the molecular packing in the solid state. rsc.org The presence of electron-withdrawing halogen substituents can affect the acidity of the N-H protons and the hydrogen bonding strength. rsc.org

In addition to classical hydrogen bonding, halogenated anilines can participate in other significant non-covalent interactions. Halogen bonds (XBs), where a halogen atom acts as an electrophilic species interacting with a nucleophile, are increasingly recognized as important forces in crystal engineering. nih.govacs.org In molecules like this compound, the bromine and chlorine atoms have the potential to act as halogen bond donors. Theoretical studies on perhalogenated anilines have explored the competition and cooperativity between hydrogen bonds and halogen bonds. nih.govacs.orgnih.gov The relative strengths of N-H···N hydrogen bonds, N-H···Br/Cl hydrogen bonds, and C-Br/Cl···N halogen bonds dictate the final supramolecular architecture. researchgate.netacs.org The interplay of these directional interactions is crucial for designing materials with specific structural and functional properties.

Design and Synthesis of this compound-Derived Therapeutic Agents

The synthesis of advanced therapeutic candidates often involves multi-step processes where the this compound core is strategically modified. This foundational block is frequently used in coupling reactions, such as the Suzuki coupling, where the bromine atom is replaced to form new carbon-carbon bonds, leading to more complex molecular architectures.

Derivatives of this compound have been synthesized as potential modulators for inflammatory and autoimmune diseases. These compounds are designed to target key biological pathways involved in the inflammatory process.

One significant area of research is the development of Retinoid-related orphan receptor gamma (RORγ) modulators. google.comgoogleapis.com RORγ is a key transcription factor that regulates the differentiation of Th17 cells, a type of T helper cell that produces pro-inflammatory cytokines like IL-17. google.com These cells are implicated in the pathology of numerous autoimmune and inflammatory disorders. google.com By modulating RORγ activity, derivatives of this compound can potentially be used to treat conditions such as rheumatoid arthritis, psoriasis, and Crohn's disease. google.comgoogleapis.com The synthesis of these modulators involves using this compound as a key intermediate in palladium-catalyzed cross-coupling reactions to build the final complex molecule. google.comgoogleapis.com

The this compound scaffold has been incorporated into molecules designed to combat infectious diseases, demonstrating its utility in creating new antibacterial and antiviral agents.

Antibacterial Agents: Research has shown that this compound can be used to synthesize adjuvants—compounds that enhance the efficacy of existing antibiotics. One study focused on developing derivatives to combat colistin-resistant Acinetobacter baumannii, a high-priority bacterial pathogen. nih.gov A urea derivative, synthesized from this compound, was part of a library of compounds tested for their ability to potentiate colistin's activity. nih.gov The most active compounds in the series were found to significantly reduce the minimum inhibitory concentration (MIC) of colistin, restoring its effectiveness against resistant strains. nih.gov

Antiviral Agents: The compound has been utilized as a building block in the synthesis of potent antiviral agents, particularly for targeting the Hepatitis C Virus (HCV). google.comgoogle.com Patents describe the use of this compound in the preparation of novel compounds that act as HCV inhibitors. google.comgoogle.com The synthesis procedures detailed in these documents show this compound reacting with other complex molecules, such as boronic acids, in palladium-catalyzed reactions to form the final active antiviral compounds. google.com These derivatives are intended to inhibit viral replication and are being developed for the treatment of chronic HCV infection. google.comgoogle.com

In the field of oncology, this compound serves as a precursor for the synthesis of targeted cancer therapies. Specifically, it has been used to create androgen receptor (AR) modulators for the treatment of prostate cancer. google.comgoogleapis.com

Prostate cancer growth is often dependent on the androgen receptor. google.com Compounds that can antagonize this receptor are valuable for treating this type of cancer. google.comgoogleapis.com In one synthetic route, 3,5-dichloroaniline (B42879) is first brominated to produce this compound. google.com This intermediate is then further reacted, for instance, with copper(I) cyanide to replace the bromine with a cyano group, leading to the formation of a core structure for non-steroidal AR antagonists. googleapis.com These synthesized molecules have demonstrated the ability to inhibit the proliferation of prostate cancer cell lines, identifying them as promising candidates for further development as anticancer drugs. google.com

The this compound structure is a component in the design of specific enzyme inhibitors. While research on its role in HSP90 inhibitors is not specified, it has been documented as a key reactant in the synthesis of Factor IXa inhibitors. google.com Factor IXa is a critical enzyme in the blood coagulation cascade, and its inhibition is a therapeutic strategy for preventing and treating thromboembolic disorders like deep vein thrombosis. google.com The patent for these inhibitors lists this compound as a chemical compound used in the creation of these therapeutic agents, highlighting its role in the development of targeted enzyme inhibitors. google.com

Due to a lack of specific research findings in the provided search results, the following sections could not be detailed.

Pharmacological Property Modulation through Halogen Substitution

Data Tables

Table 1: Therapeutic Applications of this compound Derivatives

| Therapeutic Area | Agent Type | Biological Target | Indication(s) |

|---|---|---|---|

| Inflammatory Disease | RORγ Modulator | Retinoid-related orphan receptor gamma | Rheumatoid Arthritis, Psoriasis, Crohn's Disease google.comgoogleapis.com |

| Bacterial Infection | Antibiotic Adjuvant | PmrAB signaling system (indirectly) | Colistin-resistant Acinetobacter baumannii infections nih.gov |

| Viral Infection | HCV Inhibitor | Hepatitis C Virus | Hepatitis C google.comgoogle.com |

| Cancer | Androgen Receptor Modulator | Androgen Receptor (AR) | Prostate Cancer google.comgoogleapis.com |

| Thrombosis | Factor IXa Inhibitor | Factor IXa | Thromboembolic Disorders google.com |

The Role of this compound in Modern Drug Discovery and Development

The strategic incorporation of halogen atoms into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of therapeutic agents. Among the vast array of halogenated building blocks, this compound stands out as a particularly intriguing scaffold. Its unique substitution pattern, featuring a bromine atom and two chlorine atoms ornamenting the aniline ring, imparts a distinct electronic and steric profile that can be leveraged to optimize drug-target interactions and enhance metabolic stability. This article delves into the specific applications of this compound in medicinal chemistry and pharmaceutical research, with a focused exploration of its influence on critical drug-like properties.

Applications in Agrochemical and Materials Science Research

Role in the Synthesis of Herbicides, Fungicides, and Insecticides

Halogenated anilines are fundamental building blocks in the production of many agrochemicals. researchgate.net The aniline (B41778) moiety provides a reactive scaffold that can be readily modified, while the halogen substituents significantly influence the chemical properties and biological activity of the resulting pesticides. 4-Bromo-3,5-dichloroaniline serves as a crucial precursor in the synthesis of a variety of crop protection agents. Its structure is particularly useful for creating active ingredients where the specific halogenation pattern is key to the molecule's efficacy.

The efficacy of a pesticide is highly dependent on its molecular structure. The type, number, and position of halogen atoms on an aromatic ring can dramatically alter the bioactivity of a compound. This principle, known as the structure-activity relationship (SAR), is central to the design of modern agrochemicals. The specific substitution pattern of this compound, with two chlorine atoms flanking the amino group and a bromine atom in the para position, offers a unique combination of steric and electronic properties.

Research into halogenated aromatic compounds demonstrates that these features are critical for binding to target enzymes or receptors in pests. mdpi.comacs.org The introduction of chlorine or bromine atoms can enhance the compound's ability to disrupt key biological processes in weeds, fungi, or insects. acs.org By using this compound as a starting material, chemists can build active ingredients with optimized properties, aiming for high potency against the target pest while minimizing effects on non-target organisms and the environment. The stability conferred by the halogen atoms can also contribute to the persistence and effectiveness of the final product in the field.

Table 1: Role of Halogenation in Pesticide Efficacy

| Feature | Contribution to Efficacy | Research Finding |

|---|---|---|

| Electronic Properties | Halogens withdraw electron density, altering the molecule's polarity and binding affinity to target sites. | The introduction of halogen atoms on a benzyl (B1604629) group was found to be beneficial for increasing antifungal activity in certain succinate (B1194679) dehydrogenase inhibitors. mdpi.com |

| Steric Hindrance | The size and position of halogen atoms can ensure a precise fit into the active site of a target enzyme, enhancing selectivity. | Studies on methyl ketone herbicides show that the type and position of substituents significantly affect herbicidal properties. acs.org |

| Metabolic Stability | Carbon-halogen bonds can be more resistant to metabolic breakdown within the pest, increasing the bioactivity and duration of action. | Halogenated aromatic compounds are a major class of intermediates for synthesizing bioactive substances. researchgate.net |

| Lipophilicity | Halogenation generally increases a molecule's fat-solubility, which can improve its ability to penetrate the waxy outer layers of insects or plant leaves. | The fungicidal activity of dicarboximide fungicides correlates with membrane lipid peroxidation, a process influenced by the molecule's interaction with cellular membranes. nih.gov |

This compound is structurally related to key intermediates used in the manufacture of dicarboximide fungicides. This class of fungicides, which includes compounds like iprodione, vinclozolin, and procymidone, is characterized by a 3,5-dichlorophenyl group. The compound 3,5-dichloroaniline (B42879) is a known major metabolite and degradation product of these fungicides, indicating its role as a core structural component. nih.gov

Given this precedent, this compound serves as a valuable synthetic precursor for creating new, potentially more effective dicarboximide fungicide analogues. By incorporating a bromine atom at the 4-position, researchers can systematically modify the core structure to explore enhanced fungicidal activity, alter the spectrum of controlled pathogens, or improve environmental degradation profiles. The synthesis pathway typically involves reacting the aniline derivative with other chemical moieties to construct the final dicarboximide ring system.

Development of Specialty Chemicals and Functional Materials

The unique electronic and structural properties of this compound make it a candidate for research and development in materials science. Halogenated aromatic compounds are explored as building blocks for functional materials where properties like conductivity, optical response, and molecular self-assembly are critical.

While direct research on this compound in organic photoconductors is not widely documented, structurally similar compounds are being investigated for applications in organic electronics. For instance, the related compound 4-Bromo-3,5-difluoroaniline is explored for its potential use in organic semiconductors, which form the basis of photoconductive materials. chemimpex.com Organic semiconductors are materials whose electrical conductivity can be altered by exposure to light. The utility of halogenated anilines in this field stems from their potential to be polymerized or incorporated into larger molecular systems where their electronic properties—influenced by the electron-withdrawing nature of the halogens—can contribute to charge transport and photogeneration.

Halogenated aromatic compounds are integral to the design of materials for liquid crystal displays (LCDs). The performance of an LCD relies on the ability of liquid crystal molecules to align in an electric field, a property governed by their dielectric anisotropy. The introduction of halogen atoms is a key strategy for tuning the dipole moments of liquid crystal molecules to achieve the desired response.

Although this compound is not a liquid crystal itself, it represents a potential building block for the synthesis of more complex liquid crystalline compounds. mdpi.com Its rigid phenyl ring and the strong dipoles created by the C-Cl and C-Br bonds can be incorporated into larger molecular architectures, such as Schiff bases, to create new materials with specific mesomorphic (liquid crystalline) properties. Research in this area often involves synthesizing series of related compounds to investigate how changes in molecular structure affect the temperature range and type of liquid crystal phases. mdpi.com

In the field of photochemistry, a photosensitizer is a molecule that produces a chemical change in another molecule after absorbing light. Recent research has demonstrated the value of incorporating aniline derivatives into the structure of advanced photosensitizers. nih.govnih.gov These are often designed for applications in photodynamic therapy (PDT), where a photosensitizer is used to generate reactive oxygen species to destroy cancer cells upon light activation.

Studies have shown that aniline-substituted molecules can be designed to have their photosensitizing properties "activated" by specific biological conditions, such as the acidic environment of a tumor. nih.gov In one design, an aniline moiety was used to create a pH-activatable near-infrared photosensitizer. nih.gov Another study combined a photosensitizer with an aniline derivative that acted as a nitric oxide photodonor, amplifying the therapeutic effect. nih.gov The electron-donating nature of the aniline amino group can be harnessed to modulate the electronic state and reactivity of the photosensitizer. As a specific halogenated aniline, this compound offers a starting point for synthesizing novel photosensitizers where the heavy bromine atom could further enhance the generation of reactive oxygen species through the "heavy atom effect."

Dyes and Pigments

No specific research data is available on the application of this compound in the synthesis or as a component of dyes and pigments.

Non-Linear Optical (NLO) Materials

There is no published literature detailing the investigation or use of this compound in the development of non-linear optical materials.

Environmental Research and Bioremediation Studies

Bioremediation Strategies for Halogenated Anilines

Halogenated anilines, including compounds like 4-bromo-3,5-dichloroaniline, are recognized as persistent environmental contaminants due to the presence of halogen substituents that make them resistant to biodegradation. ekb.eg Their release into the environment from industrial and agricultural activities poses a significant risk, necessitating the development of effective remediation strategies. ekb.eg Bioremediation, which utilizes the metabolic capabilities of microorganisms to break down pollutants, is a promising approach for cleaning up sites contaminated with these compounds. ekb.egnih.gov

The natural biodegradative capabilities of microorganisms can be limited when faced with highly recalcitrant xenobiotic compounds like halogenated anilines. nih.gov Genetic engineering offers a pathway to enhance the efficacy of these microbes by custom-designing metabolic pathways for the rapid degradation of such pollutants. nih.gov This involves identifying and cloning genes that encode enzymes with broad substrate specificity and transferring them into suitable microbial hosts. nih.gov

Recent research has focused on identifying the specific gene clusters responsible for the degradation of halogenated anilines. For instance, in Acinetobacter soli strain GFJ2, a gene cluster responsible for the degradation of 3,4-dichloroaniline (34DCA) was identified. mdpi.com This cluster, comprising genes dcdA, dcdB, and dcdC, encodes a dioxygenase, a flavin reductase, and an aldehyde dehydrogenase, respectively, which work in concert to convert 34DCA to 4,5-dichlorocatechol. mdpi.com Deletion of these genes resulted in the loss of degradation ability, confirming their critical role. mdpi.com

In another study, researchers successfully created a genetically engineered microorganism capable of completely degrading the fungicide iprodione. nih.gov They identified two gene clusters, ddoA1A2A3A4 and ddoBCDE, in Pseudomonas sp. DCA-1 that are responsible for the degradation of 3,5-dichloroaniline (B42879) (3,5-DCA), a metabolite of iprodione. nih.gov The first cluster converts 3,5-DCA to 3,5-dichlorocatechol, which is then mineralized by the enzymes encoded by the second cluster. nih.gov By introducing the gene cluster responsible for converting iprodione to 3,5-DCA into the Pseudomonas sp. DCA-1 strain, they constructed a new strain, IHC-DCA-1, capable of completely degrading the parent fungicide. nih.gov These advancements highlight the potential of using genetically engineered microorganisms for the targeted and efficient bioremediation of environments contaminated with halogenated anilines and their parent compounds.

The activated sludge process is a widely used biological method for treating industrial and domestic wastewater, relying on a mixed community of microorganisms to break down organic pollutants. watermanaustralia.comozzikleen.com.au However, compounds like halogenated anilines can be toxic to these microbial communities, inhibiting the treatment process. atlantis-press.com Therefore, a crucial step in treating wastewater containing such chemicals is the acclimation of the activated sludge. This process involves gradually exposing the microorganisms to the target pollutant, allowing for the selection and growth of strains capable of tolerating and degrading the compound. nih.govatlantis-press.com

A study on the degradation of 3,5-dichloroaniline (3,5-DCA) demonstrated the effectiveness of this approach. Activated sludge was acclimated over 90 days through alternating anaerobic-anoxic conditions, which successfully enriched a microbial community capable of degrading 3,5-DCA. nih.gov Microbial analysis revealed that this process led to the enrichment of specific genera, including Dehalobacter, which was found to convert 3,5-DCA to 3-chloroaniline under anaerobic conditions, and Pseudomonas, which could degrade 3,5-DCA aerobically. nih.gov

Similarly, research on treating aniline (B41778) wastewater showed that acclimation was essential for effective removal. atlantis-press.com Unacclimated sludge struggled to degrade aniline, especially at concentrations above 80 mg/L, whereas acclimated sludge could achieve high removal rates. atlantis-press.com The efficiency of degradation by activated sludge is significantly influenced by factors such as the concentration of mixed liquor suspended solids (MLSS) and the initial pollutant concentration. atlantis-press.com Studies have also isolated various bacterial strains from contaminated soils that show a natural capacity to degrade different halogenated anilines, which could be used to augment activated sludge systems. ekb.eg

| Bacterial Strain | Degradation Percentage (%) | Time (hours) | Degradation Rate (mg L⁻¹ h⁻¹) | Stoichiometric Chloride Release (mM) |

|---|---|---|---|---|

| Pseudomonas hibiscicola BT9 | 65 | 120 | 0.54 | 1.63 |

Environmental Fate Processes beyond Biodegradation

While biodegradation is a key process in the removal of contaminants like this compound from the environment, other physical and chemical processes also dictate their fate, transport, and persistence. These abiotic processes include photodegradation, sorption/desorption in soil and sediment, and volatilization into the atmosphere.

Photodegradation, or photolysis, is a process where chemical compounds are broken down by light energy. For pollutants present in surface waters, this can be a significant degradation pathway. nih.gov The kinetics of photodegradation for aniline and its chlorinated derivatives have been shown to follow a pseudo-first-order reaction model. mdpi.comresearchgate.net The rate of this process can be significantly enhanced by the presence of photocatalysts, such as titanium dioxide (TiO₂) and iron(III) oxide (Fe₂O₃), particularly when immobilized on surfaces like halloysite. mdpi.com

In a study investigating the photocatalytic degradation of aniline, 2-chloroaniline, and 2,6-dichloroaniline, researchers determined the reaction rate constants for various catalysts. The results indicated that nanocomposites of halloysite with TiO₂ or Fe₂O₃ showed significantly higher photocatalytic activity compared to the commercial photocatalysts alone. mdpi.comresearchgate.net After 300 minutes of irradiation, the studied anilines were completely degraded. researchgate.net The half-life for the photo-oxidation of 4-chloroaniline in surface water is estimated to be between 1 and 3 hours, indicating a relatively rapid degradation under suitable light conditions. nih.gov

| Photocatalyst | Aniline k (min⁻¹) | 2-chloroaniline k (min⁻¹) | 2,6-dichloroaniline k (min⁻¹) |

|---|---|---|---|

| P25 (TiO₂) | 2.12 × 10⁻³ | - | - |

| Hal-TiO₂ | 1.14 × 10⁻² | - | - |

| Hal-Fe₂O₃ | 1.28 × 10⁻² | - | - |

| Hal | 3.75 × 10⁻³ | - | - |

| TiO₂ | 5.78 × 10⁻³ | - | - |

| Fe₂O₃ | 4.81 × 10⁻³ | - | - |

Note: Specific rate constants for 2-chloroaniline and 2,6-dichloroaniline were presented graphically in the source material but not tabulated with the same precision as for aniline.

Sorption is a critical process that controls the mobility and bioavailability of chemicals in the environment. mdpi.com It involves the binding of chemicals from the solution phase to solid particles, such as soil minerals and organic matter. mdpi.com This process can reduce the concentration of a pollutant in groundwater, but it can also lead to its accumulation in soil and sediment, creating a long-term reservoir of contamination.

The environmental behavior of halogenated anilines is significantly influenced by their interaction with soil components. A recent study investigated the effects of microplastics on the environmental fate of 3,5-dichloroaniline (3,5-DCA) in a soil-plant system. nih.gov The results showed that the presence of both polyethylene (PE) and polylactic acid (PLA) microplastics increased the soil's capacity to adsorb 3,5-DCA. nih.gov This increased sorption, in turn, reduced the compound's bioavailability for microbial degradation, leading to a longer persistence in the soil. nih.gov

| Soil Condition | Degradation Half-Life of 3,5-DCA (days) | Increase in Half-Life (days) |

|---|---|---|

| Control (No Microplastics) | - | N/A |

| Polyethylene (PE) Microplastics | - | 6.24 |

| Polylactic Acid (PLA) Microplastics | - | 16.07 |

Note: The baseline half-life was not explicitly stated, but the increase relative to the control was provided.

This research indicates that co-contamination with other pollutants like microplastics can alter the sorption dynamics and persistence of halogenated anilines in the soil environment. nih.gov

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For chemical contaminants in soil or water, this can be a pathway for transport into the atmosphere. The tendency of a compound to volatilize is related to its vapor pressure and its partitioning between water and air.

Ecotoxicological Implications of this compound and its Metabolites

Halogenated anilines are recognized as a class of compounds with significant potential for environmental disruption. ekb.eg Chloroanilines, for instance, are used as intermediates in the manufacturing of various industrial products, including dyes, pesticides, and pharmaceuticals, and their release into the environment is a cause for concern. dntb.gov.uamdpi.comnih.govnih.gov Studies on compounds like 4-chloroaniline and 3,4-dichloroaniline have shown that they can have detrimental effects on aquatic organisms, impacting their growth, reproduction, and development. mdpi.com

The toxicity of halogenated anilines can vary between different aquatic species, indicating that a comprehensive assessment requires testing across various trophic levels. For example, in a study of several chlorinated anilines, the water flea (Daphnia magna) was generally more sensitive than the algae (Pseudokirchneriella subcapitata), the zebrafish (Danio rerio), and the bacterium (Escherichia coli). nih.gov Interestingly, for Daphnia magna, the toxicity of the tested chloroanilines did not necessarily increase with a higher degree of chlorination. nih.gov

Metabolites of halogenated anilines are also a significant concern. For example, 3,5-dichloroaniline is a known metabolite of the fungicide iprodione and has been shown to be more toxic to soil microorganisms than its parent compound. This highlights the importance of considering the transformation products of the parent compound in ecotoxicological risk assessments.

The material safety data sheet for a related compound, 4-bromoaniline (B143363), indicates that it is very toxic to aquatic life with long-lasting effects, further supporting the likelihood that this compound would exhibit significant ecotoxicity. cdhfinechemical.com The combination of bromine and chlorine atoms on the aniline ring is expected to influence its persistence and toxicity in the environment. ekb.eg

The following table summarizes acute toxicity data for several halogenated anilines, providing an indication of the potential toxicity of this compound to various aquatic organisms.

| Compound | Species | Endpoint | Value (mg/L) |

| Aniline | Danio rerio (Zebrafish) | 96h LC50 | 116 |

| 4-Chloroaniline | Danio rerio (Zebrafish) | 96h LC50 | 36 |

| 3,5-Dichloroaniline | Danio rerio (Zebrafish) | 96h LC50 | 25 |

| Aniline | Daphnia magna (Water flea) | 48h EC50 | 0.65 |

| 4-Chloroaniline | Daphnia magna (Water flea) | 48h EC50 | 4.8 |

| 3,5-Dichloroaniline | Daphnia magna (Water flea) | 48h EC50 | 3.0 |

| Aniline | P. subcapitata (Green algae) | 72h EC50 | 13 |

| 4-Chloroaniline | P. subcapitata (Green algae) | 72h EC50 | 0.22 |

| 3,5-Dichloroaniline | P. subcapitata (Green algae) | 72h EC50 | 12 |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population. Data sourced from studies on chlorinated anilines. nih.gov

Natural Product Origin of Halogenated Anilines in Marine Biofilms

Historically, halogenated anilines were considered to be exclusively of synthetic origin, entering the environment as industrial chemicals or as degradation products of pesticides. However, recent research has revealed a natural source for these compounds. Studies have confirmed that a variety of halogenated anilines, including bromo- and chloro-substituted derivatives, are biosynthesized by marine microalgae that form biofilms.

This discovery challenges the long-held assumption that all halogenated anilines in the environment are anthropogenic pollutants. A study identified several toxic halogenated anilines, such as 2,4,6-tribromoaniline and 2,4,6-trichloroaniline, as well as their mixed bromo-chloro derivatives, as natural products of a marine biofilm-forming microalga. Through labeling studies and kinetic experiments, the researchers confirmed that these compounds are actively biosynthesized by the organism.

This finding has significant implications for environmental monitoring and risk assessment. The natural production of these compounds means that their presence in an ecosystem may not solely be an indicator of industrial pollution. It also raises new questions about the ecological roles of these halogenated anilines and the biochemical pathways responsible for their production. The biogenic origin of these compounds suggests that there may also be naturally occurring degradation pathways in microorganisms that have co-evolved with the producing algae.

The identification of halogenated anilines as natural products from marine biofilms opens up a new area of research into the chemical ecology of marine microorganisms and the natural cycling of halogenated organic compounds.

Analytical Methodologies for Research and Environmental Monitoring

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating 4-Bromo-3,5-dichloroaniline from other compounds in a mixture. This separation allows for its accurate quantification without interference from other substances.

Gas chromatography is a well-established method for the analysis of semi-volatile compounds like halogenated anilines. In GC, the sample is vaporized and passed through a column, and the separation is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase. While specific validated methods for this compound are not detailed in broad regulatory methods, EPA Method 8131 provides a framework for analyzing various aniline (B41778) derivatives using GC. epa.gov This method suggests that a nitrogen-phosphorus detector (NPD) is suitable for such analyses due to its selectivity for nitrogen-containing compounds, which helps minimize false positives. epa.gov For confirmation, a second GC column with a different stationary phase can be used to verify the initial measurements. epa.gov

Table 1: Illustrative GC Parameters for Aniline Derivative Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., SE-54) | Provides high-resolution separation of analytes. epa.gov |

| Injector Temperature | 180°C | Ensures rapid volatilization of the sample. d-nb.infosemanticscholar.org |

| Carrier Gas | Hydrogen or Helium | Transports the analyte through the column. d-nb.infosemanticscholar.org |

| Oven Program | Temperature gradient (e.g., 70°C to 280°C) | Optimizes separation of compounds with different boiling points. semanticscholar.org |